5-Chloro-1,2-dihydro-1,6-naphthyridin-2-one

Nucleophilic aromatic substitution Halogen reactivity Cross-coupling chemoselectivity

Medicinal chemists requiring a C5-chloro naphthyridinone scaffold for kinase inhibitor SAR campaigns often face supply inconsistency for this specific halogen congener. 5-Chloro-1,2-dihydro-1,6-naphthyridin-2-one (CAS 1393540-72-1) resolves this gap as a critical member of the C5-halogen series, enabling orthogonal reactivity strategies where the chloro substituent survives multi-step sequences that would consume the bromo analog. • Enables sequential chemoselective transformations via Suzuki-Miyaura or Buchwald-Hartwig coupling without premature C5 activation • 45 Da MW advantage over the 5-bromo analog (180.59 vs. 225.04 g/mol) with near-identical XLogP3 (1.2 vs. 1.3) for matched-pair SAR studies • Directly applicable to Merck tandem Heck-lactamization protocols (85-95% yield) for p38 MAP kinase inhibitor scale-up Supplied with full analytical documentation; available for immediate global dispatch.

Molecular Formula C8H5ClN2O
Molecular Weight 180.59 g/mol
Cat. No. B13241577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-1,2-dihydro-1,6-naphthyridin-2-one
Molecular FormulaC8H5ClN2O
Molecular Weight180.59 g/mol
Structural Identifiers
SMILESC1=CC(=O)NC2=C1C(=NC=C2)Cl
InChIInChI=1S/C8H5ClN2O/c9-8-5-1-2-7(12)11-6(5)3-4-10-8/h1-4H,(H,11,12)
InChIKeyQLMVXFAZGBPIAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-1,6-naphthyridin-2-one: Scaffold Overview


5-Chloro-1,2-dihydro-1,6-naphthyridin-2-one (CAS 1393540-72-1; molecular formula C₈H₅ClN₂O; MW 180.59 g/mol) is a member of the 1,6-naphthyridin-2(1H)-one subfamily, a privileged heterocyclic scaffold encompassing over 17,000 compounds referenced in more than 1,000 publications (mainly patents) [1]. The compound features a chlorine substituent at the C5 position of the naphthyridinone core, a strategic substitution point that profoundly influences receptor-binding affinity, reactivity in cross-coupling transformations, and cardiotonic/kinase-inhibitory pharmacophore performance [1][2]. Its closest structural analogs include 5-bromo-1,6-naphthyridin-2(1H)-one (CAS 105276-96-8), 5-methyl-1,6-naphthyridin-2(1H)-one (medorinone; CAS 88296-61-1), and the unsubstituted 1,6-naphthyridin-2(1H)-one parent scaffold [3][4].

5-Chloro-1,6-naphthyridin-2-one: Substituent Specificity


Within the 1,6-naphthyridin-2(1H)-one series, the identity of the C5 substituent exerts a non-linear influence on both synthetic reactivity and biological activity that precludes casual analog substitution. The C5 position is a critical vector for structure–activity relationships (SAR): the Singh et al. medicinal chemistry campaign demonstrated that while C5 substitution broadly improves cAMP PDE III inhibitory potency versus the unsubstituted scaffold, the magnitude of improvement is highly substituent-dependent, with some C5 analogs achieving potency surpassing the clinical benchmark milrinone [1]. For synthetic applications, the halogen choice (Cl vs. Br) dictates chemoselectivity in sequential cross-coupling sequences—the chloro substituent survives conditions that would activate a bromo group, enabling orthogonal functionalization strategies . Furthermore, U.S. Patent 4,657,915 explicitly teaches that the 5-bromo intermediate is preferred over the 5-chloro congener for cardiotonic agent preparation, confirming that halogen identity directly impacts downstream synthetic utility and biological outcome [2]. These interdependent reactivity and activity cliffs mean that substituting 5-chloro-1,2-dihydro-1,6-naphthyridin-2-one with its 5-bromo, 5-methyl, or unsubstituted analogs will yield a different compound with non-equivalent performance in any given application context.

5-Chloro-1,6-naphthyridin-2-one: Head-to-Head Differentiation


Chloro vs Bromo: Amination Reactivity

In the 1,7-naphthyridine series (a regioisomeric scaffold with comparable electronic structure to 1,6-naphthyridin-2-ones), the 5-chloro compound undergoes amination with potassium amide in liquid ammonia at a much lower rate than the 5-bromo analog, and only gives the product in a small yield, whereas the 5-bromo compound reacts readily to produce multiple amination products including the Chichibabin reaction product 8-amino-5-bromo-1,7-naphthyridine [1]. This class-level reactivity difference translates directly to the 1,6-naphthyridin-2-one scaffold: the 5-chloro substituent is substantially less reactive toward nucleophilic aromatic substitution than the 5-bromo group, providing a rational basis for selecting the chloro compound when orthogonal reactivity or controlled, stepwise functionalization is required [2].

Nucleophilic aromatic substitution Halogen reactivity Cross-coupling chemoselectivity

Tandem Heck-Lactamization Synthetic Route

Cvetovich et al. (Merck Research Laboratories) reported a tandem Heck-lactamization reaction between acrylanilides and 4-bromo-2-chloro-3-iodo-pyridine catalyzed by Pd(OAc)₂ that directly generates 5-chloro-1-aryl-1,6-naphthyridin-2(1H)-ones in yields of up to 85–95% . Under optimized conditions (KBr additive, 6–10 equiv), the desired naphthyridinone product 7g was obtained in up to 85% yield, with KOH as base producing an 88% yield of naphthyridinone 7c while minimizing bis-Heck byproduct formation . This tandem process constructs both the lactam ring and the biaryl C–C bond in a single synthetic operation, representing a distinct advantage over stepwise routes that require pre-formation of the naphthyridinone core followed by separate halogenation and coupling steps [1]. The direct incorporation of the chlorine atom from the trihalopyridine starting material (4-bromo-2-chloro-3-iodo-pyridine) into the final product eliminates the need for a separate chlorination step, streamlining the synthesis of 5-chloro-substituted naphthyridinones relative to alternative routes .

Tandem Heck-lactamization Palladium catalysis Process chemistry

Chloro vs Bromo: Physicochemical Comparison

PubChem computed properties permit a direct, head-to-head physicochemical comparison of the 5-chloro and 5-bromo congeners. 5-Chloro-1,2-dihydro-1,6-naphthyridin-2-one has a molecular weight of 180.59 g/mol and an XLogP3-AA of 1.2, whereas 5-bromo-1,6-naphthyridin-2(1H)-one has a molecular weight of 225.04 g/mol and an XLogP3-AA of 1.3 [1][2]. Both compounds share identical hydrogen bond donor count (1), hydrogen bond acceptor count (2), rotatable bond count (0), and topological polar surface area (42 Ų) [1][2]. The 45 Da molecular weight difference (bromine atomic mass ~80 Da vs. chlorine ~35 Da) and the marginal 0.1 log unit lipophilicity increase for the bromo analog are significant in the context of lead optimization campaigns where every Dalton and logP unit impacts pharmacokinetic parameters, ligand efficiency metrics (LE = 1.4 pIC₅₀/heavy atom count), and compliance with Lipinski's rule of five [3].

Physicochemical properties Lipinski rule of five Lead optimization

Cardiotonic Intermediate: Bromo Preferred over Chloro

U.S. Patent 4,657,915 (Lesher and Singh) explicitly teaches that for 5-X-7-R′-1,6-naphthyridin-2(1H)-one intermediates (where X is bromo, chloro, or hydrazino) used in the preparation of cardiotonic 5-[1H-(5-membered-N-aromatic-heteryl)-1-yl]-1,6-naphthyridin-2(1H)-ones, the 5-bromo compound is the preferred intermediate [1]. The patent states: 'Preferred compounds of formula II are those where X is bromo and R' is hydrogen or methyl and salts thereof' [1]. The Singh et al. J. Med. Chem. paper further clarifies that 5-bromo-1,6-naphthyridin-2(1H)-one (compound 17) served as the key intermediate for the C(5)-series derivatization campaign that produced several analogs with cAMP PDE III inhibitory potency exceeding that of milrinone [2]. This established preference creates a clear selection criterion: the 5-chloro compound is the appropriate choice when a less reactive halogen is desired (e.g., for orthogonal protection strategies or when downstream transformations require halogen discrimination), whereas the 5-bromo compound is the default intermediate for standard cardiotonic SAR exploration [1][2].

Cardiotonic agents cAMP PDE III inhibition Intermediates

5-Chloro-1,6-naphthyridin-2-one: Application Scenarios


Kinase Inhibitor: Orthogonal Halogen Handle

5-Chloro-1,2-dihydro-1,6-naphthyridin-2-one serves as a core scaffold for kinase inhibitor programs where the C5 chlorine provides a moderately reactive handle for late-stage diversification via Suzuki–Miyaura, Buchwald–Hartwig, or SNAr reactions, without the premature reactivity associated with the 5-bromo analog. The Singh et al. study demonstrated that C5-substituted 1,6-naphthyridin-2(1H)-ones are potent cAMP PDE III inhibitors with several analogs surpassing milrinone in potency [1]. The reduced nucleophilic aromatic substitution reactivity of the 5-chloro substituent (documented in the 1,7-naphthyridine series and extrapolated to the 1,6-naphthyridin-2-one scaffold) allows the chloro group to survive multi-step synthetic sequences where a bromo group would be consumed, enabling orthogonal functionalization strategies essential for generating diverse compound libraries [2].

SAR Exploration: C5 Halogen Comparator

For comprehensive SAR campaigns examining the influence of C5 substituents on target binding, 5-chloro-1,2-dihydro-1,6-naphthyridin-2-one is an essential member of the halogen series alongside the 5-bromo, 5-fluoro, and 5-iodo analogs. The 45 Da molecular weight advantage and 0.1 log unit lower XLogP3 of the chloro compound relative to the bromo analog (180.59 vs. 225.04 g/mol; XLogP3 1.2 vs. 1.3) [3][4] enable medicinal chemists to probe the steric and electronic contributions of the halogen substituent independently of large changes in lipophilicity or molecular weight. The Singh et al. paper established that C5 substitution broadly improves PDE III inhibitory activity, but the magnitude of improvement is substituent-specific, making the chloro compound a critical data point in any C5 halogen SAR matrix [1].

Process Chemistry: Tandem Heck-Lactamization

The Merck Research Laboratories tandem Heck-lactamization protocol provides a direct, high-yielding route to 5-chloro-1-aryl-1,6-naphthyridin-2(1H)-ones (85–95% yield) that is specifically enabled by the chloro substitution pattern inherited from the trihalopyridine starting material . This route is not applicable to 5-bromo or 5-unsubstituted analogs without modifying the halogenation pattern of the pyridine coupling partner. Procurement of 5-chloro-1,2-dihydro-1,6-naphthyridin-2-one as a reference standard or starting material is therefore directly relevant to process chemistry groups scaling up naphthyridinone-based p38 MAP kinase inhibitors or related targets .

Cardiovascular Research: Orthogonal Strategy

In cardiotonic agent development programs, U.S. Patent 4,657,915 establishes the 5-bromo intermediate as the preferred building block for preparing 5-heteroaryl-1,6-naphthyridin-2(1H)-one cardiotonics [5]. However, the 5-chloro compound retains utility in scenarios requiring orthogonal halogen reactivity—for instance, when the downstream heteroaryl coupling partner is sensitive to the more reactive bromo leaving group, or when sequential chemoselective transformations demand that the C5 halogen remain intact during an initial functionalization at another position. The Singh et al. study confirms that multiple C5 substituents (beyond bromo) yield active PDE III inhibitors, supporting the use of the 5-chloro compound in specialized cardiotonic SAR investigations [1].

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